
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol . This compound is a derivative of indanamine, featuring a bromine atom at the 5th position and a methyl group at the 6th position of the indane ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 6-methylindan-1-one followed by reductive amination. The process can be summarized as follows:
Bromination: 6-Methylindan-1-one is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities .
Biology: In biological research, this compound can be used to study the effects of brominated indanamines on biological systems. It may also be used in the development of new bioactive molecules .
Medicine: Its structural features make it a candidate for the design of novel therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is not well-documented. as an indanamine derivative, it is likely to interact with biological targets such as enzymes or receptors. The bromine atom and methyl group may influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but lacks the amine group, which may result in different chemical and biological properties.
5-Bromo-2,3-dihydro-1H-inden-1-amine: This compound lacks the methyl group at the 6th position, which may affect its reactivity and interactions.
6-Methyl-2,3-dihydro-1H-inden-1-amine: This compound lacks the bromine atom, which may influence its chemical behavior and biological activity.
Uniqueness: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the bromine atom and the methyl group, which can significantly impact its chemical reactivity and biological interactions. These structural features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H12BrN |
|---|---|
Molekulargewicht |
226.11 g/mol |
IUPAC-Name |
5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3 |
InChI-Schlüssel |
RYTXRZLTTUAYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC2N)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


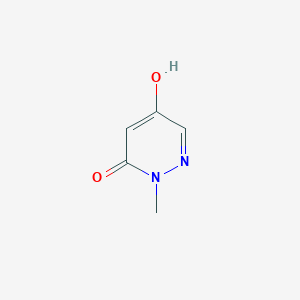
![1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid](/img/structure/B13010374.png)

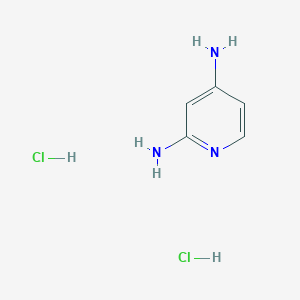
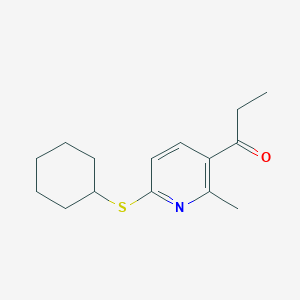


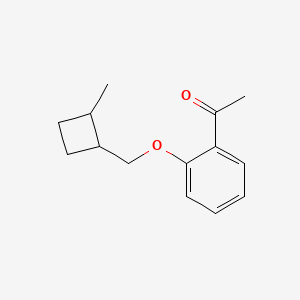
![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
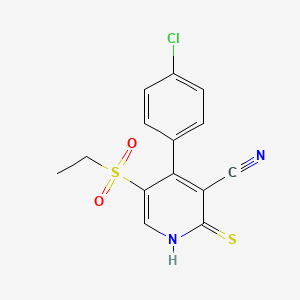

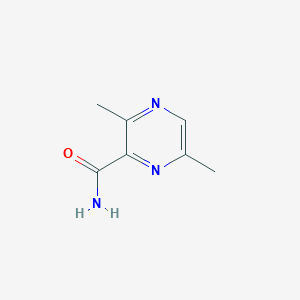
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)
